2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid
Description
2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid is a bicyclic heterocyclic compound featuring a 1,3-dioxaindane core (a fused benzodioxole system) with a nitro (-NO₂) group at position 6, two fluorine atoms at position 2, and a carboxylic acid (-COOH) substituent at position 3. The dioxaindane scaffold provides rigidity and stability, while the nitro and fluorine groups modulate electronic and steric properties. This compound is of interest in medicinal and synthetic chemistry, particularly as a precursor for bioactive molecules or intermediates in drug synthesis .
Properties
IUPAC Name |
2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO6/c9-8(10)16-5-1-3(7(12)13)4(11(14)15)2-6(5)17-8/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZQNJRNORXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable precursor followed by fluorination and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Substituent Variations on the Dioxaindane Core
The following table compares 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid with analogs differing in substituents:
Key Observations :
- Nitro Group: The nitro substituent in the target compound enhances electrophilicity, making it reactive toward reduction (e.g., to amines) or nucleophilic substitution. This contrasts with the amino group in ’s compound, which is primed for amide bond formation .
- Fluorine Atoms: The 2,2-difluoro motif in the target compound and its analogs increases lipophilicity and metabolic stability compared to non-fluorinated derivatives, a critical feature in drug design .
- Methyl/Methoxy Groups : Substituents like 4-methyl () or 6-methoxy () alter steric bulk and electronic properties, influencing solubility and binding interactions .
Heterocyclic Analogues with Nitro and Carboxylic Acid Groups
Compounds with nitro-carboxylic acid motifs on other heterocycles exhibit distinct properties:
Comparison with Target Compound :
- Bioactivity: Nitrofuran and nitrothiophene derivatives () are known for antimicrobial activity, suggesting the nitro-carboxylic acid motif in the target compound may share similar applications but with altered pharmacokinetics due to fluorine and ring structure .
Biological Activity
Overview
2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both fluorine and nitro functional groups, which are known to enhance biological activity through various mechanisms. The following sections provide a detailed analysis of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C8H3F2NO5
- Molecular Weight : 231.1 g/mol
- CAS Number : 1103246-95-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the nitro group can facilitate redox reactions, while the fluorine atoms may enhance lipophilicity, allowing better membrane penetration. This compound may modulate the activity of enzymes or receptors involved in various metabolic pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of dioxane compounds possess antimicrobial properties. The introduction of fluorine and nitro groups may enhance this activity by increasing the compound's affinity for bacterial membranes.
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Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism could involve the modulation of signaling pathways related to cell growth and survival.
-
Enzyme Inhibition :
- Certain studies have explored its potential as an enzyme inhibitor. For instance, compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes.
Research Findings
A summary of notable findings from recent studies on this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Exhibited significant antimicrobial activity against Gram-positive bacteria | Disc diffusion method |
| Study 2 | Induced apoptosis in breast cancer cell lines | Flow cytometry analysis |
| Study 3 | Inhibited enzyme X with an IC50 value of 50 µM | Enzyme kinetics assays |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, suggesting promising antibacterial properties.
Case Study 2: Anticancer Effects
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
